molecular formula C8H8BrFO B13528021 (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-ol

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-ol

Cat. No.: B13528021
M. Wt: 219.05 g/mol
InChI Key: JFJHYEIFGRXLFR-RXMQYKEDSA-N
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Description

®-1-(4-Bromo-3-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-3-fluorophenyl)ethan-1-ol typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with methylmagnesium bromide in an anhydrous ether solution. The reaction is carried out at 0°C, followed by quenching with water and hydrochloric acid. The organic layer is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromo-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-bromo-3-fluorobenzaldehyde or 4-bromo-3-fluoroacetophenone.

    Reduction: Formation of 4-bromo-3-fluorotoluene.

    Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

®-1-(4-Bromo-3-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromo-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzaldehyde: Similar structure but lacks the ethan-1-ol group.

    4-Bromo-3-fluorotoluene: Similar structure but lacks the hydroxyl group.

    4-Bromo-3-fluoroacetophenone: Similar structure but contains a ketone group instead of a hydroxyl group.

Uniqueness

®-1-(4-Bromo-3-fluorophenyl)ethan-1-ol is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(1R)-1-(4-bromo-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1

InChI Key

JFJHYEIFGRXLFR-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Br)F)O

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)F)O

Origin of Product

United States

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